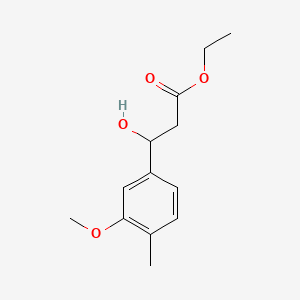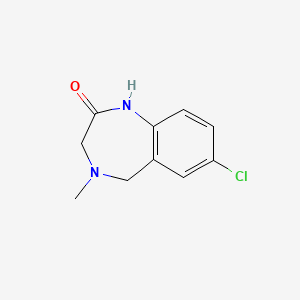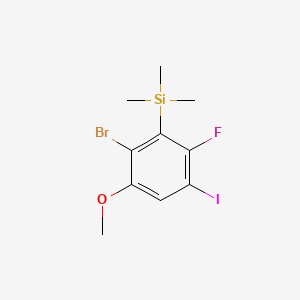
(2-Bromo-6-fluoro-5-iodo-3-methoxyphenyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-6-fluoro-5-iodo-3-methoxyphenyl)trimethylsilane is an organosilicon compound with the molecular formula C10H13BrFIOSi and a molecular weight of 403.1 g/mol . This compound is characterized by the presence of bromine, fluorine, iodine, and methoxy groups attached to a phenyl ring, along with a trimethylsilane group. It is typically used in organic synthesis and has various applications in scientific research.
準備方法
The synthesis of (2-Bromo-6-fluoro-5-iodo-3-methoxyphenyl)trimethylsilane involves multiple steps, including halogenation and silylation reactions. The general synthetic route includes:
Halogenation: Introduction of bromine, fluorine, and iodine atoms to the phenyl ring.
Methoxylation: Addition of a methoxy group to the phenyl ring.
Silylation: Attachment of the trimethylsilane group to the phenyl ring.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
化学反応の分析
(2-Bromo-6-fluoro-5-iodo-3-methoxyphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(2-Bromo-6-fluoro-5-iodo-3-methoxyphenyl)trimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Bromo-6-fluoro-5-iodo-3-methoxyphenyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms and the trimethylsilane group. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures .
類似化合物との比較
(2-Bromo-6-fluoro-5-iodo-3-methoxyphenyl)trimethylsilane can be compared with other similar compounds, such as:
- (2-Bromo-6-fluoro-3-methoxyphenyl)trimethylsilane
- (2-Bromo-5-iodo-3-methoxyphenyl)trimethylsilane
- (2-Fluoro-5-iodo-3-methoxyphenyl)trimethylsilane
These compounds share similar structural features but differ in the specific halogen atoms attached to the phenyl ring. The unique combination of bromine, fluorine, and iodine in this compound provides distinct reactivity and properties, making it valuable for specific applications .
特性
分子式 |
C10H13BrFIOSi |
|---|---|
分子量 |
403.10 g/mol |
IUPAC名 |
(2-bromo-6-fluoro-5-iodo-3-methoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H13BrFIOSi/c1-14-7-5-6(13)9(12)10(8(7)11)15(2,3)4/h5H,1-4H3 |
InChIキー |
BBGDDSAIOAIBMO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1Br)[Si](C)(C)C)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14030344.png)

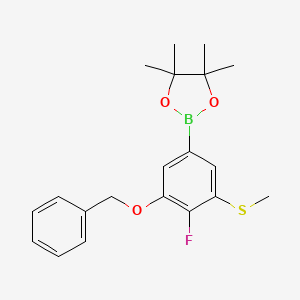

![(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B14030376.png)
![Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14030383.png)
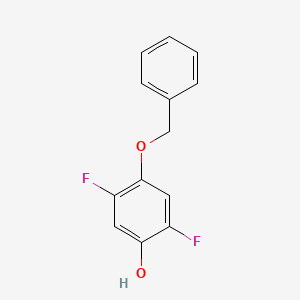
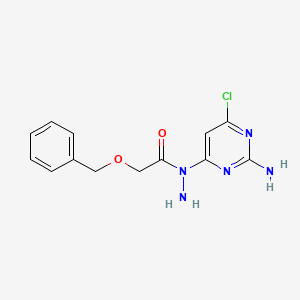
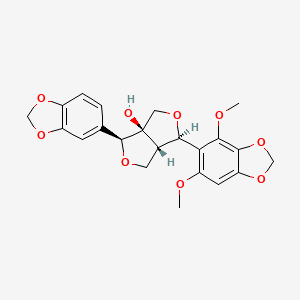
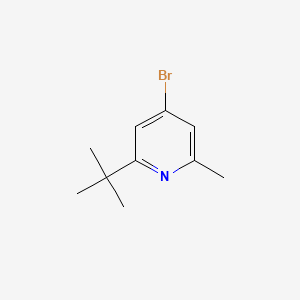
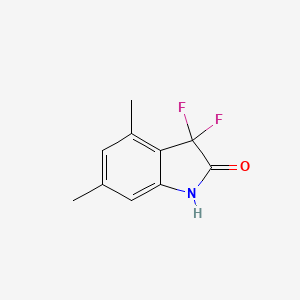
![[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid](/img/structure/B14030413.png)
